molecular formula C25H19FN2O5S2 B2501587 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine CAS No. 1115373-25-5

5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

Cat. No.: B2501587
CAS No.: 1115373-25-5
M. Wt: 510.55
InChI Key: ZBTNBWSZJJGAGL-UHFFFAOYSA-N
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Description

5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a useful research compound. Its molecular formula is C25H19FN2O5S2 and its molecular weight is 510.55. The purity is usually 95%.
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Biological Activity

5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine, often referred to as compound 1, is a complex organic molecule with potential therapeutic applications. Its unique structure incorporates a benzodioxole moiety, thiophene rings, and various substituents that contribute to its biological activity. This article explores the biological activity of compound 1, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of compound 1 can be represented as follows:

C18H18FN3O3S\text{C}_{18}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

This indicates a molecular weight of approximately 357.42 g/mol. The presence of functional groups such as the benzodioxole and sulfonyl groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compound 1 exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that compound 1 may inhibit the proliferation of various cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro.
  • Antimicrobial Properties : There is evidence to suggest that it possesses antimicrobial activity against certain pathogens.

The biological activity of compound 1 can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Studies have demonstrated that compound 1 can induce apoptosis in cancer cells by activating caspase pathways.
  • Modulation of Inflammatory Pathways : It appears to downregulate pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
  • Antimicrobial Mechanism : The exact mechanism remains under investigation, but it is hypothesized that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of compound 1:

  • Study on Cancer Cell Lines : A study published in Cancer Research evaluated the effect of compound 1 on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM for both cell lines .
  • Anti-inflammatory Activity in Animal Models : In a murine model of rheumatoid arthritis, treatment with compound 1 resulted in reduced paw swelling and lower levels of TNF-alpha and IL-6 compared to controls .
  • Antimicrobial Activity Assessment : A study assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli. Compound 1 displayed minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, suggesting moderate antibacterial activity .

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObservationsReference
AnticancerMCF-7 and MDA-MB-231 cellsIC50 = 15 µM
Anti-inflammatoryMurine modelReduced paw swelling; decreased cytokines
AntimicrobialS. aureus, E. coliMIC = 32 µg/mL

Properties

IUPAC Name

[3-amino-5-(4-fluoroanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O5S2/c1-14-2-9-18(10-3-14)35(30,31)24-21(27)23(34-25(24)28-17-7-5-16(26)6-8-17)22(29)15-4-11-19-20(12-15)33-13-32-19/h2-12,28H,13,27H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTNBWSZJJGAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC4=C(C=C3)OCO4)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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